Cas no 853994-53-3 (N-(2,4-Dimethoxybenzyl)thiazol-2-amine)
N-(2,4-Dimethoxybenzyl)thiazol-2-amine Chemical and Physical Properties
Names and Identifiers
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- 2-Thiazolamine, N-[(2,4-dimethoxyphenyl)methyl]-
- N-(2,4-dimethoxybenzyl)thiazol-2-amine
- N-[(2,4-dimethoxyphenyl)methyl]-1,3-thiazol-2-amine
- XLLWLGOTZJZAHB-UHFFFAOYSA-N
- NE26795
- N-(2,4-Dimethoxybenzyl)thiazole-2-amine
- (2,4-Dimethoxy-benzyl)-thiazol-2-yl-amine
- N-(2,4-dimethoxybenzyl)-1,3-thiazol-2-amine
- N-(2,4-Dimethoxybenzyl)-1,3-thiazol-2-yl-amine
- Z646402404
- N-[(2,4-Dimethoxyphenyl)methyl]-2-thiazolamine (ACI)
- SCHEMBL322837
- CS-0035036
- EN300-98651
- A863593
- DA-02243
- MFCD00446471
- 853994-53-3
- AKOS002638482
- AS-32953
- CS-WAA0132
- SY123605
- N-(2,4-Dimethoxybenzyl)thiazol-2-amine
-
- MDL: MFCD00446471
- Inchi: 1S/C12H14N2O2S/c1-15-10-4-3-9(11(7-10)16-2)8-14-12-13-5-6-17-12/h3-7H,8H2,1-2H3,(H,13,14)
- InChI Key: XLLWLGOTZJZAHB-UHFFFAOYSA-N
- SMILES: N1=C(NCC2C(OC)=CC(OC)=CC=2)SC=C1
Computed Properties
- Exact Mass: 250.07759887g/mol
- Monoisotopic Mass: 250.07759887g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 17
- Rotatable Bond Count: 5
- Complexity: 231
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 71.6
- XLogP3: 2.7
N-(2,4-Dimethoxybenzyl)thiazol-2-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | ARK-09653-10g |
N-(2,4-dimethoxybenzyl)thiazol-2-amine |
853994-53-3 | 95% | 10g |
$950 | 2023-09-07 | |
| TRC | D462943-25mg |
N-(2,4-Dimethoxybenzyl)Thiazol-2-Amine |
853994-53-3 | 25mg |
$ 70.00 | 2022-06-05 | ||
| TRC | D462943-50mg |
N-(2,4-Dimethoxybenzyl)Thiazol-2-Amine |
853994-53-3 | 50mg |
$ 95.00 | 2022-06-05 | ||
| TRC | D462943-250mg |
N-(2,4-Dimethoxybenzyl)Thiazol-2-Amine |
853994-53-3 | 250mg |
$ 340.00 | 2022-06-05 | ||
| Alichem | A059005466-250mg |
N-(2,4-Dimethoxybenzyl)thiazol-2-amine |
853994-53-3 | 95% | 250mg |
$150.96 | 2023-08-31 | |
| Alichem | A059005466-1g |
N-(2,4-Dimethoxybenzyl)thiazol-2-amine |
853994-53-3 | 95% | 1g |
$377.40 | 2023-08-31 | |
| Alichem | A059005466-5g |
N-(2,4-Dimethoxybenzyl)thiazol-2-amine |
853994-53-3 | 95% | 5g |
$1269.10 | 2023-08-31 | |
| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB41155-0.1g |
N-(2,4-Dimethoxybenzyl)thiazol-2-amine |
853994-53-3 | 97% | 0.1g |
717.00 | 2021-06-01 | |
| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB41155-0.25g |
N-(2,4-Dimethoxybenzyl)thiazol-2-amine |
853994-53-3 | 97% | 0.25g |
1175.00 | 2021-06-01 | |
| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB41155-1g |
N-(2,4-Dimethoxybenzyl)thiazol-2-amine |
853994-53-3 | 97% | 1g |
2498.00 | 2021-06-01 |
N-(2,4-Dimethoxybenzyl)thiazol-2-amine Production Method
Production Method 1
Production Method 2
1.2 Reagents: Sodium triacetoxyborohydride Catalysts: Acetic acid ; 6 h, rt
N-(2,4-Dimethoxybenzyl)thiazol-2-amine Raw materials
N-(2,4-Dimethoxybenzyl)thiazol-2-amine Preparation Products
N-(2,4-Dimethoxybenzyl)thiazol-2-amine Suppliers
N-(2,4-Dimethoxybenzyl)thiazol-2-amine Related Literature
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
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Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
Additional information on N-(2,4-Dimethoxybenzyl)thiazol-2-amine
Introduction to N-(2,4-Dimethoxybenzyl)thiazol-2-amine (CAS No. 853994-53-3)
N-(2,4-Dimethoxybenzyl)thiazol-2-amine is a significant compound in the field of pharmaceutical chemistry, characterized by its unique structural and functional properties. This compound, identified by the CAS number 853994-53-3, has garnered attention due to its potential applications in drug development and biochemical research. The molecular structure of this compound incorporates a thiazole ring, a moiety that is well-documented for its diverse biological activities, alongside a benzyl group substituted with methoxy groups at the 2 and 4 positions. This specific arrangement contributes to the compound's reactivity and interaction with biological targets.
The thiazole core is a heterocyclic compound that has been extensively studied for its pharmacological properties. It is found in numerous natural products and pharmaceuticals, showcasing its versatility in medicinal chemistry. The presence of the 2,4-Dimethoxybenzyl group enhances the compound's solubility and stability, making it a valuable intermediate in synthetic chemistry. Furthermore, the amine functionality at the 2-position of the thiazole ring provides a site for further chemical modifications, enabling the synthesis of more complex derivatives with tailored biological activities.
In recent years, there has been a surge in research focused on thiazole derivatives due to their broad spectrum of biological activities. These include antimicrobial, anti-inflammatory, antiviral, and anticancer properties. The compound N-(2,4-Dimethoxybenzyl)thiazol-2-amine has been investigated for its potential role in modulating various cellular pathways. Studies have indicated that this compound may exhibit inhibitory effects on certain enzymes and receptors involved in cancer progression and inflammation.
One of the most compelling aspects of N-(2,4-Dimethoxybenzyl)thiazol-2-amine is its ability to interact with biological targets in a selective manner. This selectivity is crucial for developing drugs that minimize side effects while maximizing therapeutic efficacy. The methoxy groups on the benzyl moiety contribute to this selectivity by influencing the electronic properties of the molecule and its binding affinity to specific proteins and enzymes. This has led to interest in using this compound as a scaffold for designing novel therapeutic agents.
The synthesis of N-(2,4-Dimethoxybenzyl)thiazol-2-amine involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The process typically starts with the preparation of a thiazole derivative followed by functionalization with the 2,4-Dimethoxybenzyl group. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to achieve high selectivity and efficiency in these transformations. The development of efficient synthetic routes is essential for scaling up production and making this compound more accessible for research and commercial applications.
Evaluation of N-(2,4-Dimethoxybenzyl)thiazol-2-amine in preclinical studies has revealed promising results regarding its biological activity. In vitro assays have demonstrated its ability to inhibit the growth of various cancer cell lines by inducing apoptosis or inhibiting proliferation. Additionally, it has shown potential in modulating inflammatory pathways by inhibiting key enzymes such as COX-2 and LOX. These findings have prompted further investigation into its therapeutic potential.
The pharmacokinetic properties of N-(2,4-Dimethoxybenzyl)thiazol-2-amine are also an area of interest. Studies have been conducted to assess its absorption, distribution, metabolism, and excretion (ADME) profiles. These studies are crucial for understanding how the compound behaves within the body and for predicting its efficacy and safety in clinical settings. Preliminary data suggest that this compound exhibits reasonable bioavailability and stability under physiological conditions, which are favorable attributes for a potential drug candidate.
The future direction of research on N-(2,4-Dimethoxybenzyl)thiazol-2-amine includes exploring its mechanism of action in greater detail. Understanding how this compound interacts with biological targets at the molecular level will provide insights into its therapeutic effects and help identify potential off-target effects. Additionally, structural modifications can be made to enhance its potency and selectivity further. Collaborative efforts between synthetic chemists and biologists are essential for advancing this research.
The impact of N-(2,4-Dimethoxybenzyl)thiazol-2-amine extends beyond academic research into practical applications in drug development. Pharmaceutical companies are increasingly interested in thiazole derivatives due to their potential therapeutic benefits. This compound could serve as a starting point for developing new drugs targeting various diseases, including cancer and inflammatory disorders. As research continues to uncover new applications for this molecule, it is likely to play an increasingly important role in pharmaceutical innovation.
In conclusion, N-(2,4-Dimethoxybenzyl)thiazol-2-amine (CAS No. 853994-53-3) is a promising compound with significant potential in pharmaceutical chemistry. Its unique structural features contribute to its biological activity and make it a valuable scaffold for drug development. Ongoing research aims to elucidate its mechanism of action and optimize its pharmacokinetic properties further. As our understanding of this compound grows, so does its potential to contribute to advancements in medicine.
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